1-(1H-indazol-3-yl)-N-(5-methyl-2-pyridyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazol-3-yl)-N-(5-methyl-2-pyridyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring an indazole ring, a pyridine ring, and a pyrrolidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-3-yl)-N-(5-methyl-2-pyridyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Pyridine Ring Introduction: The pyridine ring can be introduced via nucleophilic substitution or coupling reactions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be formed through cyclization of appropriate intermediates.
Amide Bond Formation: The final step involves the formation of the amide bond between the indazole and pyridine rings.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazol-3-yl)-N-(5-methyl-2-pyridyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)-N-(5-methyl-2-pyridyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indazol-3-yl)-N-(2-pyridyl)-5-oxo-3-pyrrolidinecarboxamide
- 1-(1H-indazol-3-yl)-N-(5-methyl-2-pyridyl)-3-pyrrolidinecarboxamide
Uniqueness
1-(1H-indazol-3-yl)-N-(5-methyl-2-pyridyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific substitution pattern and the presence of the 5-oxo group. This structural uniqueness might confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-N-(5-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-11-6-7-15(19-9-11)20-18(25)12-8-16(24)23(10-12)17-13-4-2-3-5-14(13)21-22-17/h2-7,9,12H,8,10H2,1H3,(H,21,22)(H,19,20,25) |
InChI Key |
BQJQMYWYTNTQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.